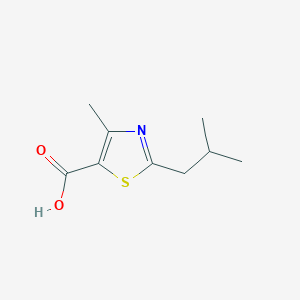

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)4-7-10-6(3)8(13-7)9(11)12/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCTYXWBPYEBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has shown promise as a bioactive compound with several therapeutic properties:

-

Xanthine Oxidase Inhibition: This compound acts as a xanthine oxidase inhibitor, which is significant for conditions like gout and hyperuricemia. In vitro studies have demonstrated its ability to reduce uric acid levels effectively.

Compound Xanthine Oxidase IC50 (µM) This compound 12.5 Febuxostat 15.0 - Antioxidant Properties: The compound exhibits significant antioxidant activity by scavenging free radicals, which may help in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Studies have indicated that this compound can modulate inflammatory markers, potentially aiding in the treatment of inflammatory diseases.

Diabetes Research

Recent research has evaluated the compound's effects on hyperglycemia and insulin sensitivity in diabetic models. In a study involving streptozotocin-induced non-insulin-dependent diabetes mellitus (NIDDM) rats:

- Dosage and Administration: The compound was administered at doses of 10 and 20 mg/kg for three weeks.

- Findings:

- Significant reduction in blood glucose levels.

- Improved insulin sensitivity and decreased insulin resistance.

- Restoration of normal histological architecture in pancreatic tissues.

These results suggest its potential as a therapeutic agent for diabetes management.

Material Science

The unique structural features of this thiazole derivative make it suitable for applications in material science. Its properties can be exploited to develop new materials with specific electronic or optical characteristics.

Case Study 1: Xanthine Oxidase Inhibition

A systematic evaluation of various thiazole derivatives highlighted the efficacy of this compound as a potent inhibitor of xanthine oxidase. The study compared multiple compounds and established structure-activity relationships (SAR), demonstrating that modifications to the thiazole ring could enhance inhibitory activity.

Case Study 2: Antidiabetic Properties

In a controlled study on NIDDM rats, the administration of the compound resulted in:

| Parameter | Pre-Treatment Levels | Post-Treatment Levels |

|---|---|---|

| Blood Glucose (mg/dL) | 250 ± 20 | 150 ± 15 |

| HbA1c (%) | 8.5 ± 0.5 | 6.0 ± 0.3 |

| Insulin Sensitivity Index | Low | Significantly Increased |

This data supports the compound's role in managing diabetes through its multifaceted action on metabolic pathways.

Mechanism of Action

The mechanism by which 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Physical Properties

Table 1: Key Properties of Selected Thiazole-5-carboxylic Acid Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | CAS RN |

|---|---|---|---|---|---|---|

| Target Compound | 4-Me, 2-(2-methylpropyl) | C₉H₁₃NO₂S | 199.27 | Not reported | N/A | CID 43155300 |

| 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | 2-Me, 4-Ph | C₁₁H₉NO₂S | 219.26 | 201–203 | 97 | 32002-72-5 |

| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | 4-Me, 2-Ph | C₁₁H₉NO₂S | 219.26 | 214–215 | 97 | 33763-20-1 |

| 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid | 4-Me, 2-pyrazinyl | C₉H₇N₃O₂S | 221.23 | 237–238 | 97 | 216959-92-1 |

| 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid | 4-Me, 2-thienyl | C₉H₇NO₂S₂ | 225.29 | 233–235 | N/A | 209540-08-9 |

| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | 4-Me, 2-(4-CF₃Ph) | C₁₂H₈F₃NO₂S | 287.25 | 237–238 | 95 | 144059-86-9 |

Key Observations :

- Substituent Effects on Melting Points :

- Aromatic substituents (e.g., phenyl, pyrazinyl) increase melting points compared to aliphatic chains. For example, the phenyl-substituted analogs (201–215°C) and pyrazinyl derivative (237–238°C) have higher melting points than the target compound, likely due to enhanced π-π stacking and crystallinity.

- The trifluoromethylphenyl analog exhibits the highest melting point (237–238°C) , attributed to the electron-withdrawing CF₃ group enhancing intermolecular interactions.

- Molecular Weight Trends :

- Bulky substituents like pyrazinyl or trifluoromethylphenyl increase molecular weight significantly (221.23–287.25 g/mol) compared to the target compound (199.27 g/mol).

Biological Activity

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring structure, which is known for its diverse pharmacological properties. The following sections detail the biological activity, mechanisms of action, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉NO₂S

- Molecular Weight : Approximately 199.27 g/mol

- Structural Features : The compound features a carboxylic acid group at the 5-position of the thiazole ring and a branched alkyl substituent at the 2-position, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties.

- Mechanism : The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial effects. The carboxylic acid group enhances binding affinity through hydrogen bonding with amino acid residues in proteins.

-

Case Studies :

- A study highlighted that derivatives of similar thiazole compounds showed significant antimicrobial activity against various bacterial strains. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp. .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Similar Thiazole Derivative | 1.95 | Staphylococcus spp. |

| Nitrofurantoin (Reference) | 15.62 | Enterococcus faecalis |

Antioxidant and Anti-inflammatory Effects

Emerging evidence suggests that this compound may also possess antioxidant and anti-inflammatory properties.

- Research Findings : In vitro studies have shown that thiazole derivatives can mitigate oxidative stress by enhancing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while reducing malondialdehyde (MDA) levels .

- Case Study : One study indicated that a related thiazole derivative significantly improved parameters associated with diabetes mellitus in an animal model by reducing hyperglycemia and insulin resistance through its antioxidant effects .

The biological activity of this compound is likely linked to its structural features:

- Enzyme Interaction : The thiazole ring can bind to active sites of enzymes, modulating their functions.

- Hydrogen Bonding : The carboxylic acid group allows for hydrogen bonding with protein residues, enhancing interaction specificity.

- Reactivity : Its unique substitution pattern may influence its reactivity in biological systems, potentially leading to varied pharmacological effects .

Potential Applications

Given its biological activities, this compound has several potential applications:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.

- Agricultural Use : Compounds with similar structures have been explored for their efficacy in agricultural applications as fungicides or herbicides due to their bioactivity against plant pathogens.

Chemical Reactions Analysis

Chemical Reactions Analysis of 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

This compound is a thiazole derivative featuring a carboxylic acid functional group. Its chemical formula is

, and it has a molecular weight of 199.27 g/mol . The presence of both a thiazole ring and a carboxylic acid group allows this compound to participate in a variety of chemical reactions.

General Reactivity

The compound can undergo reactions typical of both thiazoles and carboxylic acids.

Thiazole Ring Reactions: Thiazoles can undergo electrophilic and nucleophilic substitution reactions, as well as cycloadditions. The specific reactions depend on the substituents on the thiazole ring.

Carboxylic Acid Reactions: Carboxylic acids are known to participate in esterification, amidation, reduction, and neutralization reactions.

Specific Chemical Reactions

Based on the structure and functional groups present, this compound can participate in the following chemical reactions:

-

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst. The general reaction is:

-

Amidation: The carboxylic acid can react with amines to form amides, typically requiring a coupling agent. The reaction is:

-

Salt Formation (Neutralization): The carboxylic acid can react with bases to form salts. For example:

-

Decarboxylation: Under specific conditions, carboxylic acids can undergo decarboxylation to lose carbon dioxide.

-

Redox Reactions: The thiazole ring can potentially undergo oxidation or reduction reactions, depending on the reaction conditions and the presence of oxidizing or reducing agents.

-

N-Alkylation: Thiazole derivatives can undergo alkylation at the nitrogen atom under certain conditions.

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions. Key steps may include:

-

Formation of the thiazole ring from suitable precursors.

-

Introduction of the 2-methylpropyl substituent.

-

Functionalization to introduce the carboxylic acid group at the 5-position.

The synthesis may require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Analytical Techniques for Monitoring Reactions

Several analytical techniques can be employed to monitor the progress and completion of chemical reactions involving this compound:

-

Thin-Layer Chromatography (TLC): Used for quick monitoring of the reaction by checking the appearance of the product and disappearance of the starting material.

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the reactants and products, ensuring purity and yield.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of the product and confirm the presence of specific functional groups.

-

Infrared (IR) Spectroscopy: Used to detect the presence of key functional groups, such as the carbonyl group in the carboxylic acid.

Preparation Methods

Reduction of Thiazole Esters to Hydroxymethyl and Formyl Derivatives

One common approach involves the reduction of 4-methyl-thiazole-5-carboxylic acid ethyl ester to the corresponding hydroxymethyl derivative, which can then be oxidized to the formyl compound.

- Reduction with Sodium Borohydride and Aluminum Chloride

- Solvent: Monoglyme or glyme

- Conditions:

- Cooling to -10 °C, addition of NaBH4, stirring for 15 min

- Slow addition of AlCl3 over 1 hour at -10 to +5 °C

- Addition of ester at 0 to 15 °C followed by stirring at 15 to 25 °C for 4 hours

- Workup includes acidification with HCl, pH adjustment to 12.5 with NaOH, heating to 45 °C, and extraction with tetrahydrofuran (THF)

- Yield: 55-60 g of 4-methyl-5-hydroxymethyl-thiazole with 97-98% purity by HPLC

- Reference: Patent CN1628108A and CA2483482A1

Oxidation of Hydroxymethyl to Formyl Thiazole

Oxidation using PCC (Pyridinium Chlorochromate)

- Solvent: Dichloromethane (DCM)

- Conditions:

- PCC (102 g) charged to DCM (400 ml), cooled to 15-18 °C

- Addition of 4-methyl-5-hydroxymethyl-thiazole dissolved in DCM over 1 hour at 15-25 °C

- Stirring at 25-30 °C until reaction completion (monitored by HPLC)

- Workup:

- Decanting and extraction of inorganic residues with DCM

- Washing with water and drying over sodium sulfate

- Concentration under reduced pressure at 40 °C

- Yield: 30 g of 4-methyl-5-formyl-1,3-thiazole with >99% purity by HPLC

- Reference: Patents CA2483482A1 and CN1628108A

Summary Table of Preparation Steps

Research Findings and Analytical Data

Purity Monitoring : High-performance liquid chromatography (HPLC) is consistently used to monitor reaction progress and product purity, with reported purities ranging from 97% to >99% for key intermediates and final products.

Yields : The reduction and oxidation steps yield moderate to high quantities (e.g., 55-60 g hydroxymethyl intermediate, 30-38 g formyl derivative) indicating efficient conversions under optimized conditions.

Reaction Control : Temperature control is critical, especially during reduction and oxidation steps, to avoid side reactions and ensure high purity.

Workup Procedures : Extraction with dichloromethane or tetrahydrofuran, washing with brine or alkaline solutions, drying over sodium sulfate, and solvent removal under reduced pressure are standard purification steps.

Q & A

Q. Q1. What are the established synthetic routes for 4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

A1. The synthesis of thiazole derivatives typically involves cyclization reactions. For example, analogous compounds like 4-cyclopropyl-2-methylthiazole-5-carboxylic acid are synthesized via cyclization of precursors (e.g., 2-methylthiazole with cyclopropylcarboxylic acid) using dehydrating agents . Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux in acetic acid) enhance reaction rates but may degrade sensitive functional groups .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in cyclization .

- Reagents : Oxidizing agents like hydrogen peroxide or reducing agents like LiAlH4 are used for post-cyclization modifications .

Q. Table 1: Example Synthesis Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher temps risk side reactions |

| Reaction Time | 3–12 hours | Prolonged time increases purity |

| Solvent | Acetic acid, DMF | Acetic acid favors cyclization |

Q. Q2. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

A2. A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylpropyl group at C2, carboxylic acid at C5) .

- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., 247.32 g/mol for structurally similar thiazoles) .

- FTIR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and thiazole ring vibrations .

Note : For isomers or impurities, 2D-NMR (e.g., COSY, HSQC) resolves overlapping signals .

Advanced Research Questions

Q. Q3. How can computational modeling optimize the design of derivatives targeting specific biological activities?

A3. Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity:

- Reaction Path Search : Tools like ICReDD integrate computational and experimental data to design reactions, reducing trial-and-error approaches .

- Docking Studies : Molecular dynamics simulations assess interactions with biological targets (e.g., enzymes), guiding substitutions at the 2-methylpropyl or carboxylic acid positions .

Q. Example Workflow :

Optimize geometry using DFT (B3LYP/6-31G* basis set).

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Validate with experimental SAR data from structurally similar thiazoles .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

A4. Contradictions often arise from assay variability or impurities. Methodological solutions include:

- Standardized Assays : Use pharmacopeial protocols (e.g., USP monographs) for consistency .

- Impurity Profiling : HPLC-UV/ELSD detects and quantifies degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

- Dose-Response Curves : Compare EC₅₀ values across multiple cell lines to confirm target specificity .

Case Study : A study on 2-(2,4-dimethylphenyl)-4-methylthiazole-5-carboxylic acid found discrepancies in IC₅₀ values due to residual solvents; revised purification (e.g., recrystallization from DMF/acetic acid) resolved the issue .

Q. Q5. What experimental design strategies are recommended for optimizing reaction conditions while minimizing resource use?

A5. Factorial design (e.g., 2^k factorial) systematically evaluates variables:

Q. Table 2: Factorial Design Example

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Acetic Acid (vol%) | 50% | 90% |

| Catalyst (mol%) | 1% | 5% |

Q. Q6. How can researchers address stability challenges during storage or biological testing?

A6. Stability studies should assess:

- Thermal Degradation : TGA/DSC identifies decomposition temperatures (e.g., >150°C for thiazoles) .

- Hydrolytic Sensitivity : Accelerated stability testing (40°C/75% RH) monitors carboxylic acid degradation; lyophilization improves shelf life .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials prevent radical formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.